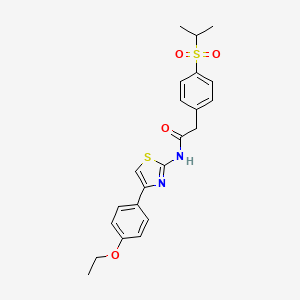

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-4-28-18-9-7-17(8-10-18)20-14-29-22(23-20)24-21(25)13-16-5-11-19(12-6-16)30(26,27)15(2)3/h5-12,14-15H,4,13H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGWUQOAMZSERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and isopropylsulfonylphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

A. Piperazine-Linked Thiazole Acetamides ()

Compounds 13–18 in share the N-(thiazol-2-yl)acetamide backbone but incorporate piperazine rings instead of the isopropylsulfonyl group. For example:

- 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

B. Halogen-Substituted Thiazole Acetamides ()

- Compound 4 (): N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide Key differences: Bromophenyl and piperazine substituents contrast with the ethoxyphenyl and isopropylsulfonyl groups.

- A28–A35 (): N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide derivatives Key differences: Isobutyramide linkage instead of acetamide and chlorophenyl substituents. Impact: Reduced hydrogen-bonding capacity due to isobutyramide, which may lower solubility .

Sulfonyl-Containing Analogues ()

Compounds 7–9 (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

- GSK1570606A (): 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Key differences: Fluorophenyl and pyridinyl groups instead of ethoxyphenyl and isopropylsulfonyl.

12b (): N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Spectral and Physicochemical Comparisons

- Spectral Notes: The target compound’s IR spectrum would show a C=O stretch (~1660–1680 cm⁻¹) similar to hydrazinecarbothioamides in .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that compounds containing thiazole rings often exhibit significant biological activity due to their ability to interact with various biological targets. The thiazole moiety in this compound is linked to several pharmacological effects, including:

- Antiviral Activity : Thiazole derivatives have shown efficacy against viral infections by inhibiting viral replication processes. Studies have demonstrated that modifications in the thiazole structure can enhance antiviral potency while reducing cytotoxicity .

- Anti-inflammatory Properties : Thiazole compounds have been noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. In particular, compounds similar to this compound have shown promising anti-inflammatory effects in preclinical models .

Biological Activity Data

A summary of biological activities related to the compound is presented in the table below:

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral properties of thiazole derivatives, including the target compound, against HIV. Results indicated that certain structural modifications led to enhanced antiviral activity with reduced cytotoxic effects, making them suitable candidates for further development .

- Anti-inflammatory Trials : In a preclinical model involving carrageenin-induced paw edema in rats, thiazole derivatives demonstrated significant reductions in inflammation markers. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thiazole ring were critical for enhancing anti-inflammatory efficacy .

Research Findings

Recent studies have focused on optimizing the structure of thiazole-containing compounds to improve their pharmacological profiles. Key findings include:

- Structural Modifications : Alterations at specific positions on the thiazole ring can significantly affect both antiviral and anti-inflammatory activities. For instance, substituents that increase lipophilicity tend to enhance cellular uptake and bioavailability .

- Combination Therapies : Investigations into combination therapies involving thiazole derivatives have shown promise in enhancing therapeutic outcomes for viral infections and inflammatory conditions by targeting multiple pathways simultaneously .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core through cyclization of thiourea derivatives with α-halo ketones. Subsequent steps include amidation and sulfonylation. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) improve regioselectivity during thiazole ring formation .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .

- Quality control : Use HPLC to monitor intermediate purity and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly for the ethoxyphenyl and isopropylsulfonyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) .

- HPLC : Ensures >95% purity by quantifying impurities under reverse-phase conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validations are required?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases) or receptors. Focus on the thiazole and sulfonyl groups for hydrogen bonding and hydrophobic interactions .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding mode consistency .

- Experimental validation :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorometric or colorimetric methods .

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) and correlate with docking predictions .

Q. What strategies can address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- SAR analysis : Compare analogs to identify critical substituents (e.g., ethoxy vs. methoxy groups) affecting activity .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers in IC₅₀ values .

Q. How can solubility and bioavailability challenges be overcome in preclinical studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Nanoparticle formulation : Use PEGylated liposomes or polymeric nanoparticles to improve plasma stability .

- Pharmacokinetic profiling : Conduct in vivo studies in rodent models to assess oral bioavailability and half-life, adjusting formulations based on AUC (area under the curve) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.